5-Mercapto-2-methoxy-4-methylbenzoic acid
Overview
Description
5-Mercapto-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol It is characterized by the presence of a mercapto group (-SH), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the thiolation of 2-methoxy-4-methylbenzoic acid using thiolating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure the selective introduction of the mercapto group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Mercapto-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield corresponding alcohols or thiols.
Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Mercapto-2-methoxy-4-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Mercapto-2-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets . The pathways involved include modulation of enzyme activity and interference with protein-protein interactions .
Comparison with Similar Compounds
2-Mercapto-5-methoxybenzimidazole: Used in the preparation of COX-2 inhibitors.
4-Methoxy-2-methylbenzoic acid: A positional isomer with different chemical properties and applications.
Uniqueness: Its combination of a mercapto group with a methoxy and methyl group on a benzoic acid core is not commonly found in other compounds, making it a valuable molecule for targeted research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-methyl-5-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-5-3-7(12-2)6(9(10)11)4-8(5)13/h3-4,13H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKVDVNVKYMYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.